![molecular formula C11H9Cl2N3OS B6450717 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide CAS No. 2549032-07-5](/img/structure/B6450717.png)
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide
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Overview
Description
2-Chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide (CMTM) is a synthetic compound that has been studied for its potential applications in scientific research. CMTM is a member of the thiadiazole family of compounds and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, and thus has potential applications in the treatment of various diseases. 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide has also been studied for its potential applications in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders. Additionally, 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide has been studied for its potential applications in the treatment of diabetes and obesity.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide is not yet fully understood. However, it is believed that 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide acts by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide has been found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide has also been found to have anti-diabetic and anti-obesity properties.
Advantages and Limitations for Lab Experiments
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide is non-toxic and does not have any known side effects. However, 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide is not as stable in organic solvents and is prone to hydrolysis.
Future Directions
There are many potential future directions for research on 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide. One potential direction is to further study its mechanism of action and its effects on various biochemical pathways. Additionally, further research could be conducted to evaluate its potential applications in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. Furthermore, further research could be conducted to evaluate its potential applications in the treatment of obesity. Finally, further research could be conducted to evaluate its potential applications in the development of novel drugs.
Synthesis Methods
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide is synthesized through a two-step process. First, 5-chloro-1,3,4-thiadiazole-2-thiol is reacted with N-methylacetamide in the presence of a base catalyst. This reaction results in the formation of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide. The second step involves the reaction of the thiadiazole derivative with 4-chlorophenyl isocyanate in the presence of a base catalyst. This reaction results in the formation of 2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide.
properties
IUPAC Name |
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-16(9(17)6-12)11-15-14-10(18-11)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZCAYWNCAOQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide |
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